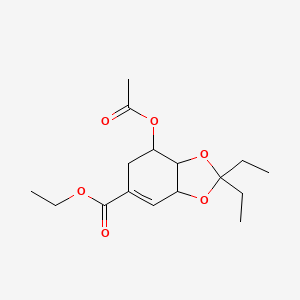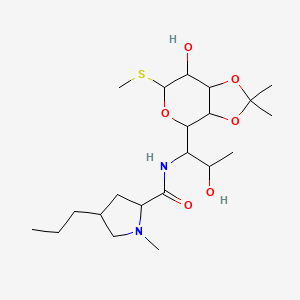![molecular formula C31H50O4 B12290625 Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12290625.png)
Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 9-hydroxy-5a-(hydroxyméthyl)-5b,8,8,11a-tétraméthyl-1-prop-1-én-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadécahydrocyclopenta[a]chrysène-3a-carboxylate de méthyle est un composé organique complexe. C'est un dérivé de l'acide bétulique, un triterpène pentacyclique naturel.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 9-hydroxy-5a-(hydroxyméthyl)-5b,8,8,11a-tétraméthyl-1-prop-1-én-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadécahydrocyclopenta[a]chrysène-3a-carboxylate de méthyle implique généralement la dérivation de l'acide bétulique. Une méthode consiste à faire réagir l'acide bétulique avec l'hydroxybenzotriazole en présence de diméthylformamide (DMF) anhydre à 65 °C pendant 4 heures . Le composé est ensuite purifié et caractérisé à l'aide de diverses techniques spectroscopiques telles que la résonance magnétique nucléaire du proton (RMN 1H), la résonance magnétique nucléaire du carbone 13 (RMN 13C), la spectroscopie ultraviolette (UV) et la spectroscopie infrarouge à transformée de Fourier (FTIR) .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Le processus de synthèse peut être mis à l'échelle en optimisant les conditions de réaction et en utilisant des réactifs et des solvants de qualité industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Le 9-hydroxy-5a-(hydroxyméthyl)-5b,8,8,11a-tétraméthyl-1-prop-1-én-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadécahydrocyclopenta[a]chrysène-3a-carboxylate de méthyle subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés pour oxyder les groupes hydroxyles.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) peuvent être utilisés pour réduire le composé.
Substitution : Des réactions de substitution nucléophile peuvent être effectuées à l'aide de réactifs tels que l'hydroxyde de sodium (NaOH) ou l'hydroxyde de potassium (KOH).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
Le 9-hydroxy-5a-(hydroxyméthyl)-5b,8,8,11a-tétraméthyl-1-prop-1-én-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadécahydrocyclopenta[a]chrysène-3a-carboxylate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de diverses molécules organiques complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Le composé peut avoir des applications dans le développement de nouveaux médicaments et agents thérapeutiques.
Mécanisme d'action
Le mécanisme d'action du 9-hydroxy-5a-(hydroxyméthyl)-5b,8,8,11a-tétraméthyl-1-prop-1-én-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadécahydrocyclopenta[a]chrysène-3a-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'il interagissait avec la phosphodiestérase 9, une cible pertinente dans le domaine des maladies neurodégénératives . Le composé peut inhiber l'activité de cette enzyme, exerçant ainsi ses effets thérapeutiques.
Applications De Recherche Scientifique
Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Industry: The compound may have applications in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with phosphodiesterase 9, a relevant target in the field of neurodegenerative diseases . The compound may inhibit the activity of this enzyme, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-Isopropényl-5a,5b,8,8,11a-pentaméthyl-9-oxo-10-[(E)-1-phénylméthylidène]perhydrocyclopenta[a]chrysène-3a-carboxylate de méthyle
- Ester méthylique de l'acide bétulique
Unicité
Le 9-hydroxy-5a-(hydroxyméthyl)-5b,8,8,11a-tétraméthyl-1-prop-1-én-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadécahydrocyclopenta[a]chrysène-3a-carboxylate de méthyle est unique en raison de ses caractéristiques structurales spécifiques et de ses applications thérapeutiques potentielles. Sa capacité à interagir avec la phosphodiestérase 9 et sa dérivation de l'acide bétulique le distinguent des autres composés similaires.
Propriétés
Formule moléculaire |
C31H50O4 |
|---|---|
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C31H50O4/c1-19(2)20-10-15-30(26(34)35-7)16-17-31(18-32)21(25(20)30)8-9-23-28(5)13-12-24(33)27(3,4)22(28)11-14-29(23,31)6/h20-25,32-33H,1,8-18H2,2-7H3 |
Clé InChI |
UEBDDJDCLTYODS-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


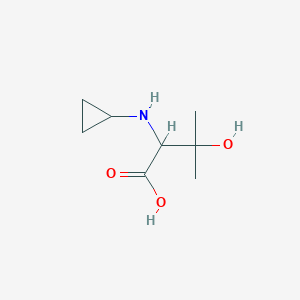
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12290543.png)

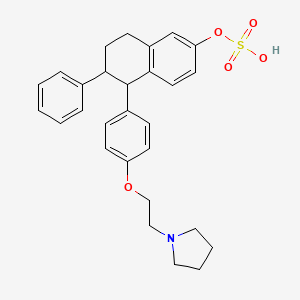
![[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12290563.png)

![Guanosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-[hydrogen (S)-phosphorothioate]](/img/structure/B12290592.png)
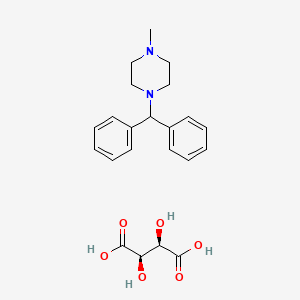
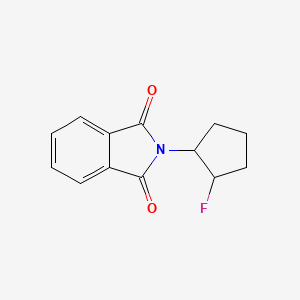
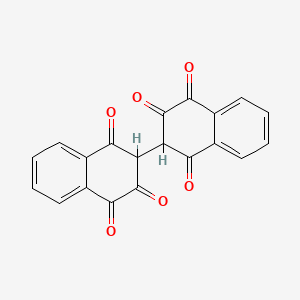
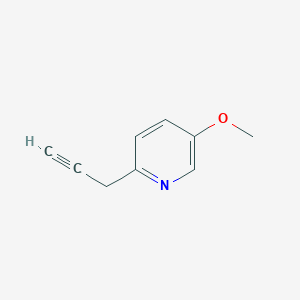
![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)
